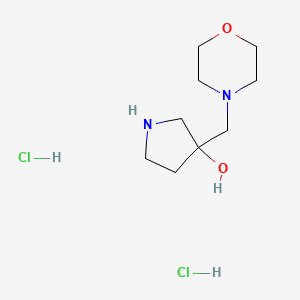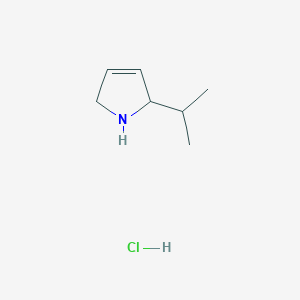![molecular formula C8H14ClN3O B1486033 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride CAS No. 2206970-86-5](/img/structure/B1486033.png)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: is a chemical compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride typically involves the following steps:
Alkylation: : Commercially available methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine [_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Cyclization: : The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Reduction: : Selective reduction of the lactam ring is performed to obtain the desired compound[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxides.
Reduction: : Reduction of functional groups within the compound.
Substitution: : Replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: has several scientific research applications:
Medicinal Chemistry: : It serves as a valuable scaffold for drug design, particularly in the development of new pharmaceuticals[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Biology: : The compound is used in biological studies to understand its interaction with various biological targets.
Chemistry: : It is utilized in synthetic chemistry as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: is compared with other similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives and 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives [_{{{CITATION{{{_2{1. WO2015144799 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO 1,5-. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of This compound
List of Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives
4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
Substituted pyrazolo[1,5-a]pyrazine derivatives
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c12-6-7-4-8-5-9-2-1-3-11(8)10-7;/h4,9,12H,1-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBFJABSWRMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Azatricyclo[5.2.2.0~2,6~]undec-8-ylmethanol hydrochloride](/img/structure/B1485951.png)
![(4-Methyl-4-azatricyclo[5.2.2.0~2,6~]undec-8-yl)methanamine](/img/structure/B1485952.png)
![4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1485953.png)
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1485954.png)
![tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate](/img/structure/B1485958.png)
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride](/img/structure/B1485960.png)


![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride](/img/structure/B1485966.png)
![N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1485969.png)
![3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1485970.png)

